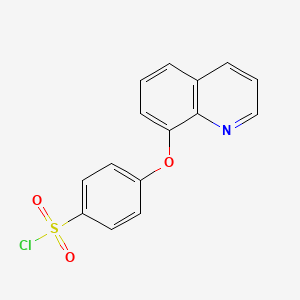4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride
CAS No.: 1041526-14-0
Cat. No.: VC2793100
Molecular Formula: C15H10ClNO3S
Molecular Weight: 319.8 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1041526-14-0 |
|---|---|
| Molecular Formula | C15H10ClNO3S |
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | 4-quinolin-8-yloxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C15H10ClNO3S/c16-21(18,19)13-8-6-12(7-9-13)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
| Standard InChI Key | NKAGBUGPEMXEBV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)OC3=CC=C(C=C3)S(=O)(=O)Cl)N=CC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)OC3=CC=C(C=C3)S(=O)(=O)Cl)N=CC=C2 |
Chemical Identity and Structural Characteristics
4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride is a complex organic molecule featuring a quinoline ring connected to a benzene ring via an ether linkage, with the benzene ring bearing a sulfonyl chloride functional group. This structural arrangement confers unique chemical properties that make it valuable in various synthetic applications.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1041526-14-0 |
| Molecular Formula | C15H10ClNO3S |
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | 4-quinolin-8-yloxybenzenesulfonyl chloride |
| Synonyms | Benzenesulfonyl chloride, 4-(8-quinolinyloxy)- |
The compound's structural framework consists of a quinoline moiety (a bicyclic heterocycle) linked through an oxygen atom to a para-substituted benzene ring that carries a sulfonyl chloride group . This arrangement creates a molecule with both aromatic stabilization and reactive functionality.
Structural Features
The molecule contains several key structural elements that contribute to its chemical behavior:
-
A quinoline heterocycle (containing a nitrogen atom in the aromatic ring system)
-
An ether linkage (C-O-C) connecting the quinoline and benzene rings
-
A sulfonyl chloride group (-SO₂Cl) at the para position of the benzene ring
-
Multiple aromatic systems that provide stability and potential for π-interactions
Physical and Chemical Properties
The physical and chemical properties of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride determine its behavior in various applications and inform proper handling procedures.
Physical Properties
While comprehensive physical data is limited in the available literature, the following properties have been documented:
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles.
Key reactivity features include:
-
High susceptibility to nucleophilic substitution reactions
-
Potential for conversion to sulfonamides, sulfonate esters, and other derivatives
-
Sensitivity to moisture (hydrolysis potential)
-
Possible coordination chemistry through the nitrogen and oxygen atoms
The sulfonyl chloride group (-SO₂Cl) is particularly reactive toward nucleophiles such as amines, alcohols, and thiols, making this compound valuable as an electrophilic reagent in organic synthesis.
Synthesis and Preparation Methods
The synthesis of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of quinolin-8-ol with appropriate benzene derivatives containing sulfonyl chloride functionality.
Alternative Synthetic Approaches
Alternative synthetic routes may include:
-
Initial formation of the aryl ether linkage followed by introduction of the sulfonyl chloride group
-
Conversion of other functional groups (such as sulfonic acids) to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride
The choice of synthetic route depends on factors including reagent availability, desired scale, and specific requirements for purity.
Applications in Research and Development
4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride has various applications in research settings, particularly in synthetic organic chemistry and pharmaceutical development.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis due to its reactive sulfonyl chloride group, which can participate in a range of transformations:
-
Formation of sulfonamides through reaction with amines
-
Synthesis of sulfonate esters via reaction with alcohols
-
Production of more complex heterocyclic systems
-
Development of conjugated systems with unique electronic properties
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |
These classifications indicate potential for irritation to skin, eyes, and respiratory system upon exposure .
| Supplier | Product Identifier | Purity | Package Size |
|---|---|---|---|
| AK Scientific | 0991DE | 95% | 1g |
| TRC | E592305 | Not specified | 10mg |
| Enamine | ENA282548088 | 95% | Not specified |
| Vulcanchem | VC2793100 | Not specified | Not specified |
Pricing varies significantly depending on quantity and supplier .
Related Compounds and Derivatives
Understanding structural relatives of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride provides context for its chemical behavior and potential applications.
Structural Analogs
Several structurally related compounds have been documented:
-
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride
-
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride
-
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride
These compounds share similar structural features but differ in the heterocyclic component or the connectivity pattern, resulting in varied reactivity profiles and potential applications.
Derivative Possibilities
The reactive sulfonyl chloride group enables formation of various derivatives including:
-
Sulfonamides (R-SO₂-NR₂)
-
Sulfonate esters (R-SO₂-OR)
-
Sulfonyl hydrazides (R-SO₂-NHNH₂)
These derivatives may exhibit different physical properties, stability characteristics, and potential biological activities compared to the parent compound.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume